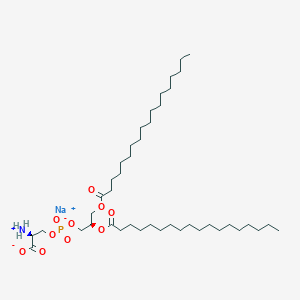

(+)-Pantothenic acid calcium salt

Vue d'ensemble

Description

Calcium salts are commonly used in food, pharmaceutical, and construction industries . They occur naturally in various forms such as limestone, chalk, marble, dolomite, aragonite, calcite, and oyster shells . They are usually white or colorless crystals .

Synthesis Analysis

The synthesis of calcium salts often involves the reaction of calcium with other compounds. For example, calcium carbonate can be synthesized by reacting calcium with carbon dioxide .Molecular Structure Analysis

The molecular structure of calcium salts depends on the specific type of salt. For example, the crystal structure of calcium citrate comprises a three-dimensional network in which eightfold coordinated Ca2+ cations are linked by citrate anions and hydrogen bonds .Chemical Reactions Analysis

Calcium salts participate in various chemical reactions. For example, calcium hydroxide can be precipitated by the addition of sodium hydroxide if Ca2+ is present in moderate concentration .Physical And Chemical Properties Analysis

Calcium salts have specific physical and chemical properties. For example, they are usually white or colorless crystals. They can react with acids, alum, ammonium salts, mercury & hydrogen, and fluorine .Applications De Recherche Scientifique

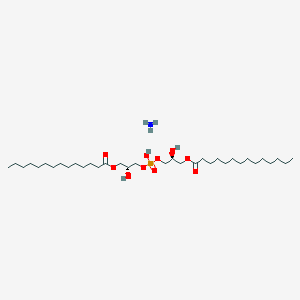

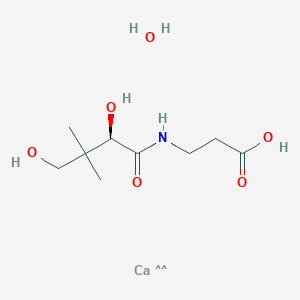

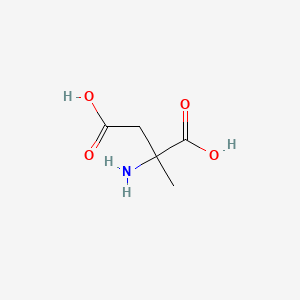

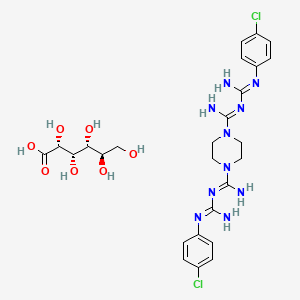

Biochemical Role and Synthesis : Pantothenic acid, a component of Vitamin B5, plays a critical role in the biosynthesis and oxidation of fatty acids as a part of Coenzyme A (CoA). Its calcium salt form is more stable and is widely used in pharmaceuticals and food additives (Shibata & Fukuwatari, 2012).

Molecular Properties : The molecular properties of microhydrated Vitamin B5–calcium complexes show significant interactions with Ca(II) ions, highlighting its biochemical significance in various biological functions (Corinti et al., 2021).

Analytical Methods : Advanced analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Differential Pulse Voltammetry (DPV) are used for the determination of pantothenic acid and its salts in various preparations, indicating its widespread application in the pharmaceutical and cosmetic industries (Gill et al., 2020; Wang & Tseng, 2001).

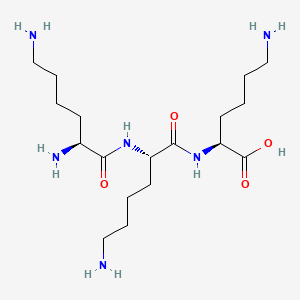

Role in Antimicrobial Activity : Pantothenic acid and its analogues are explored as potential novel antimicrobial drug targets, particularly by inhibiting the utilization of pantothenic acid in pathogenic microorganisms (Spry et al., 2008).

Nutritional Studies in Aquaculture : Dietary pantothenic acid is crucial for the growth and health of aquatic animals like Jian carp and grouper, as studies have shown its positive impact on growth performance and enzyme activities (Wen et al., 2009; Lin et al., 2012).

Wound Healing Applications : Pantothenate has been studied for its effects on dermal fibroblasts, indicating its potential role in clinical practices for wound healing and skin care (Wiederholt et al., 2009).

Pharmacokinetics in Humans : Research on the pharmacokinetics of orally administered calcium pantothenate in adults provides insights into its absorption and metabolism, which is essential for understanding its therapeutic applications (Rao et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/C9H17NO5.Ca.H2O/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/t7-;;/m0../s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQWOQFFWAJNPD-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)O)O.O.[Ca] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O.O.[Ca] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19CaNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 88087364 | |

CAS RN |

305808-23-5 | |

| Record name | β-Alanine, N-[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]-, calcium salt, hydrate (2:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305808-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)